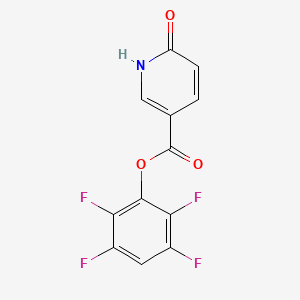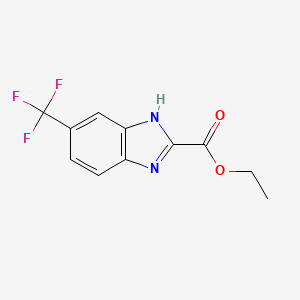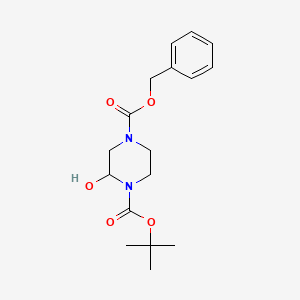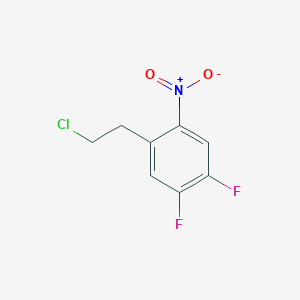
1-(2-Chloroethyl)-4,5-difluoro-2-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloroethyl)-4,5-difluoro-2-nitrobenzene is an organic compound characterized by the presence of a chloroethyl group, two fluorine atoms, and a nitro group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-4,5-difluoro-2-nitrobenzene typically involves the nitration of 4,5-difluorobenzene followed by the introduction of the chloroethyl group. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the benzene ring. The subsequent introduction of the chloroethyl group can be achieved through a nucleophilic substitution reaction using 2-chloroethyl chloride in the presence of a suitable base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Chloroethyl)-4,5-difluoro-2-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The chloroethyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: 1-(2-Aminoethyl)-4,5-difluoro-2-nitrobenzene.
Reduction: 1-(2-Chloroethyl)-4,5-difluoro-2-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloroethyl)-4,5-difluoro-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(2-Chloroethyl)-4,5-difluoro-2-nitrobenzene involves its interaction with biological molecules such as proteins and nucleic acids. The chloroethyl group can form covalent bonds with nucleophilic sites on these molecules, leading to the inhibition of their function. The nitro group can also undergo reduction to form reactive intermediates that can further interact with cellular components, leading to cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea: A compound with similar structural features but different biological activity.
Bis(2-chloroethyl)sulfide:
Carmustine: An alkylating agent used in chemotherapy with a similar chloroethyl group but different mechanism of action.
Uniqueness
1-(2-Chloroethyl)-4,5-difluoro-2-nitrobenzene is unique due to the presence of both fluorine atoms and a nitro group on the benzene ring, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
Eigenschaften
Molekularformel |
C8H6ClF2NO2 |
|---|---|
Molekulargewicht |
221.59 g/mol |
IUPAC-Name |
1-(2-chloroethyl)-4,5-difluoro-2-nitrobenzene |
InChI |
InChI=1S/C8H6ClF2NO2/c9-2-1-5-3-6(10)7(11)4-8(5)12(13)14/h3-4H,1-2H2 |
InChI-Schlüssel |
SZRBVGAIVYHJNZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1F)F)[N+](=O)[O-])CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


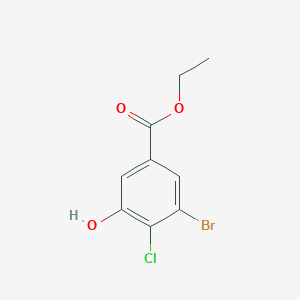
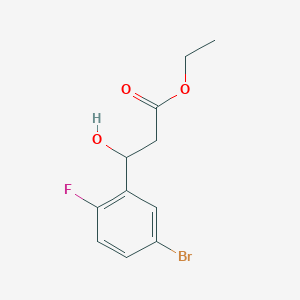
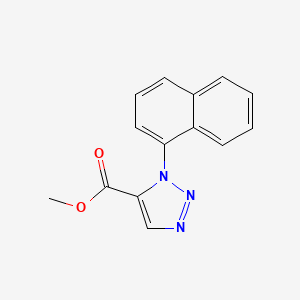
![Ethyl 2-[6-chloro-2-(Di-Boc-amino)-9H-purin-9-yl]acetate](/img/structure/B13670216.png)
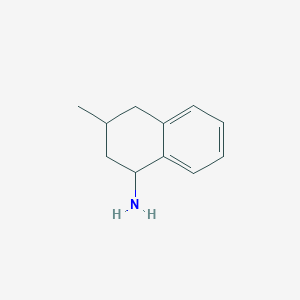

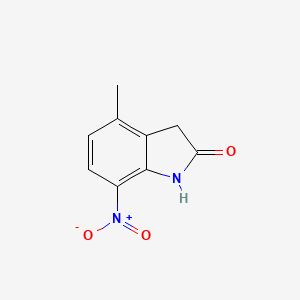
![Ethyl thieno[3,2-d]pyrimidine-4-carboxylate](/img/structure/B13670234.png)

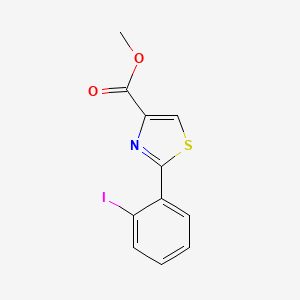
![[(2-Azidoallyl)oxy]benzene](/img/structure/B13670245.png)
